molecular formula C9H9ClO2 B143866 (S)-2-((3-Chlorophenoxy)methyl)oxirane CAS No. 129098-53-9

(S)-2-((3-Chlorophenoxy)methyl)oxirane

Cat. No.: B143866
CAS No.: 129098-53-9
M. Wt: 184.62 g/mol
InChI Key: QMWAQHTYWDAKBC-SECBINFHSA-N
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Description

(S)-2-((3-Chlorophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Scientific Research Applications

(S)-2-((3-Chlorophenoxy)methyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.

    Industry: It is used in the production of polymers and resins, where its reactivity can be harnessed to create materials with desirable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((3-Chlorophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 3-chlorophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the epoxide ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3-Chlorophenoxy)methyl)oxirane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly strained and can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the ring-opening process.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amino alcohols, thioethers, or ethers.

    Oxidation: Products can include diols or other oxidized derivatives.

    Reduction: The primary product is an alcohol.

Mechanism of Action

The mechanism of action of (S)-2-((3-Chlorophenoxy)methyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is primarily due to the strained epoxide ring, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((3-Chlorophenoxy)methyl)oxirane: The enantiomer of (S)-2-((3-Chlorophenoxy)methyl)oxirane, which has similar chemical properties but may exhibit different biological activities due to its stereochemistry.

    2-(Phenoxymethyl)oxirane: A similar compound without the chlorine substituent, which can affect its reactivity and applications.

    2-((4-Chlorophenoxy)methyl)oxirane:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the chlorine substituent, which can significantly impact its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications where these specific properties are desired.

Properties

IUPAC Name

(2S)-2-[(3-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWAQHTYWDAKBC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574757
Record name (2S)-2-[(3-Chlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129098-53-9
Record name (2S)-2-[(3-Chlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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